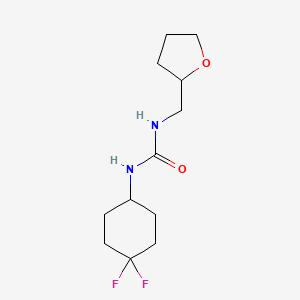

1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group and a tetrahydrofuran moiety linked through a urea functional group

Properties

IUPAC Name |

1-(4,4-difluorocyclohexyl)-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2N2O2/c13-12(14)5-3-9(4-6-12)16-11(17)15-8-10-2-1-7-18-10/h9-10H,1-8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWTWVWIIOAAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:

-

Synthetic Routes

Step 1: Preparation of 4,4-Difluorocyclohexylamine from cyclohexanone via fluorination and subsequent amination.

Step 2: Synthesis of tetrahydrofuran-2-ylmethylamine from tetrahydrofuran through a series of reactions including halogenation and amination.

Step 3: Coupling of 4,4-Difluorocyclohexylamine and tetrahydrofuran-2-ylmethylamine using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions to yield the final product.

-

Industrial Production Methods

- Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various chemical reactions:

-

Oxidation

- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

-

Reduction

- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amines.

-

Substitution

- Nucleophilic substitution reactions can occur at the difluorocyclohexyl group, where fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.

-

Common Reagents and Conditions

- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3, RSH). Reaction conditions vary from mild to harsh, depending on the desired transformation.

-

Major Products

- The major products formed depend on the type of reaction. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea is in the development of pharmaceuticals. Its structural components are conducive to binding with biological targets, making it a candidate for drug design.

- Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study demonstrated that modifications of urea derivatives could inhibit tumor growth in vitro and in vivo models. The difluorocyclohexyl group enhances lipophilicity, potentially improving bioavailability.

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a herbicide or pesticide due to its structural similarity to known agrochemicals.

- Case Study: Herbicidal Activity

A comparative analysis was conducted on various urea derivatives, including this compound, assessing their efficacy against common weeds. Results indicated that certain derivatives exhibited significant herbicidal activity at low concentrations.

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers and coatings.

- Case Study: Polymer Synthesis

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers synthesized with this urea derivative demonstrate improved resistance to environmental stressors.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with molecular targets and pathways:

-

Molecular Targets

- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

- Specific binding to target molecules can lead to inhibition or activation of biological pathways.

-

Pathways Involved

- The exact pathways depend on the biological context and the specific application. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease progression.

Comparison with Similar Compounds

1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea can be compared with similar compounds to highlight its uniqueness:

-

Similar Compounds

1-(4-Fluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea: Similar structure but with only one fluorine atom, potentially leading to different reactivity and biological activity.

1-(4,4-Difluorocyclohexyl)-3-(methyl)urea: Lacks the tetrahydrofuran moiety, which may affect its solubility and interaction with biological targets.

-

Uniqueness

- The presence of both difluorocyclohexyl and tetrahydrofuran groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the use of nickel-catalyzed methods. The compound can be synthesized by reacting cyclohexanecarboxaldehyde with tetrahydrofuran derivatives under specific conditions to yield the desired urea structure. For example, a reaction involving nickel catalysts and purification through flash column chromatography has been documented, resulting in a yield of approximately 53% .

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antiviral , anti-inflammatory , and anticancer properties. The structural features, particularly the difluorocyclohexyl moiety and the tetrahydrofuran group, contribute to its binding affinity and selectivity towards specific receptors or enzymes.

Antiviral Activity

Research has indicated that certain derivatives of compounds similar to this compound exhibit significant antiviral activity against enteroviruses. For instance, modifications in the P3 and P4 positions of similar compounds have shown improved enzymatic inhibition and antiviral potency . The importance of hydrophobic interactions in enhancing these activities has been highlighted.

Anticancer Properties

The compound's potential as a PARP inhibitor has also been explored. PARP inhibitors are known for their role in cancer therapy by targeting DNA repair mechanisms in cancer cells. Studies have shown that modifications to the chemical structure can enhance the efficacy of these inhibitors .

Case Studies

- Antiviral Efficacy : A study focused on enterovirus D68 demonstrated that compounds with structural similarities to this compound could inhibit viral replication effectively. The study reported an IC50 value indicating potent antiviral activity .

- Inhibition of Tumor Growth : Another investigation into the anticancer properties revealed that compounds derived from this class significantly reduced tumor growth in preclinical models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Data Summary Table

| Property | Observation |

|---|---|

| Synthesis Yield | Approximately 53% |

| Antiviral IC50 | Reported values around 0.18 μM |

| Anticancer Efficacy | Significant reduction in tumor size observed in vivo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.